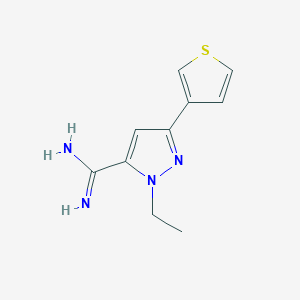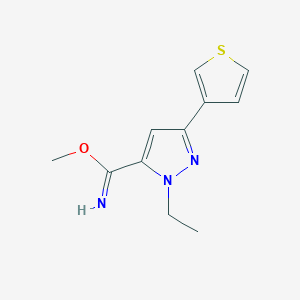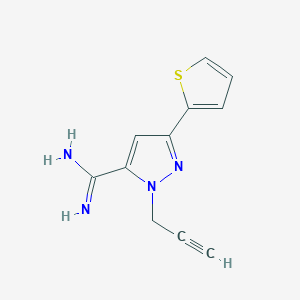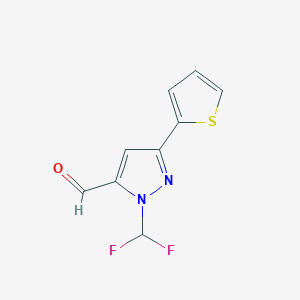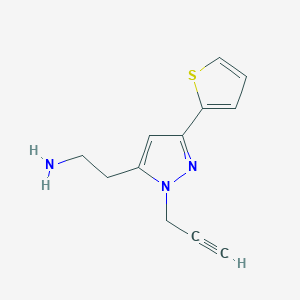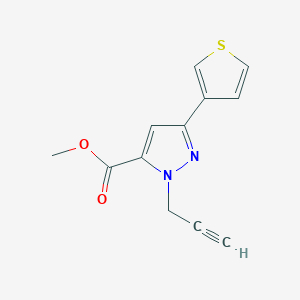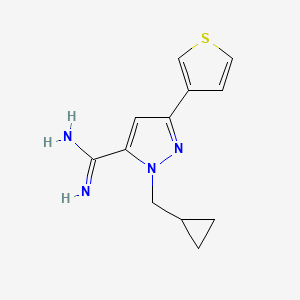![molecular formula C12H13ClN4 B1481789 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline CAS No. 2097996-79-5](/img/structure/B1481789.png)
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Descripción general
Descripción
The compound “7-Chloro-2,3-dihydroimidazo [1,2-c]pyrimidin-5 (1H)-one” seems to be similar to the one you’re asking about . It has a molecular weight of 171.59 and is stored at temperatures between 28 C .
Synthesis Analysis
A series of 24 1-aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo [1,2-a]pyrimidine-5 (1H)-ones was designed as antinociceptive compounds acting through opioid receptors with additional serotoninergic activity . The compounds were obtained in one-step cyclocondensation of 1-aryl-4,5-dihydro-1H-imidazol-2-amines diethyl 2-benzylmalonate or diethyl 2-(2-chlorobenzyl)malonate under basic conditions .
Molecular Structure Analysis
The structure of “7-Chloro-2,3-dihydroimidazo [1,2-c]pyrimidin-5 (1H)-one” is described by the InChI code 1S/C6H6ClN3O/c7-4-3-5-8-1-2-10 (5)6 (11)9-4/h3,8H,1-2H2 .
Chemical Reactions Analysis
The synthesis of previously unattainable 2,5-disubstituted 4,5-dihydroimidazo[1,5-b]pyrazol-6-ones has been developed . Electro-chemical reductions of readily available 2,2,2-trichloroethylideneacetophenones were followed by reaction with hydrazine, leading to 3-aryl-5-dichloromethyl-2-pyrazolines .
Physical And Chemical Properties Analysis
The compound “7-Chloro-2,3-dihydroimidazo [1,2-c]pyrimidin-5 (1H)-one” has a boiling point of 313.9±45.0C at 760 mmHg .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One of the primary scientific research applications of complex chemical entities, similar to the compound , involves their synthesis and structural analysis. Studies often focus on developing novel synthetic routes or improving existing methods to create compounds with potential biological or material science applications. For instance, Alen et al. (2008) discuss the synthesis of pyrazino[1,2-a]benzimidazol-1(2H)ones via microwave-assisted Buchwald–Hartwig type reactions, showcasing a method that could potentially apply to the synthesis or modification of similar compounds (Alen et al., 2008).
Application in Electroluminescent Materials
Compounds containing aniline derivatives and heterocyclic structures are extensively researched for their electroluminescent properties. Jin et al. (2020) synthesized small molecular compounds with donor-acceptor structures, demonstrating their application in organic light-emitting diodes (OLEDs). The study indicates that similar compounds could be investigated for their potential in creating more efficient electroluminescent materials, possibly leading to advancements in OLED technology (Jin et al., 2020).
Anticancer and Antimicrobial Research
Another vital area of scientific research application for such compounds lies in exploring their potential anticancer and antimicrobial properties. For example, Cherukupalli et al. (2018) designed and synthesized novel pyrazolo[3,4-d]pyrimidines, evaluating their anticancer activity against specific cell lines. This research approach underscores the potential of related compounds in contributing to the development of new anticancer agents (Cherukupalli et al., 2018). Similarly, antimicrobial activity is another significant research domain, as demonstrated by Habib et al. (2013), who explored the synthesis and antimicrobial activity of novel quinazolinone derivatives (Habib et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is the superoxide anion (O2–) or singlet oxygen (1O2) . These are reactive oxygen species (ROS) that play crucial roles in various biological processes, including cellular signaling, host defense, and cell death .
Mode of Action
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline interacts with its targets (O2– or 1O2) to produce chemiluminescence . It forms a reversible adduct with the superoxide, which irreversibly decays to produce cold light at approximately 465 nm . This reaction has an apparent rate constant of approximately 105 M–1s–1 .
Pharmacokinetics
The compound is soluble in water, dmso, and dmf , which suggests it could be well-absorbed and distributed in the body
Result of Action
The result of the action of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is the production of chemiluminescence upon interaction with ROS . This makes it a sensitive means of detecting superoxide, with notable applications in the study of leukocyte function .
Action Environment
The action of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline can be influenced by various environmental factors. For instance, its chemiluminescent signal can be decreased by over 98% with the addition of superoxide dismutase (CuZn-SOD from erythrocytes) . This suggests that other molecules present in the environment can significantly affect the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
The development of new antinociceptive agents is an extremely important medical problem with social and economic implications . The addition of one more aromatic moiety to the non-classical opioid receptor pharmacophore results in the compounds which are not opioid receptor ligands . This opens up new avenues for research in the field of medicinal chemistry.
Propiedades
IUPAC Name |
4-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-3-1-9(14)2-4-10/h1-4,7H,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVOCMRTSWWBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



